DCzDCN

CAS No.:

Cat. No.: VC16517502

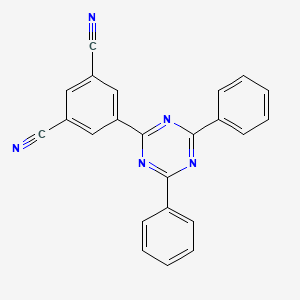

Molecular Formula: C23H13N5

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H13N5 |

|---|---|

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | 5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-dicarbonitrile |

| Standard InChI | InChI=1S/C23H13N5/c24-14-16-11-17(15-25)13-20(12-16)23-27-21(18-7-3-1-4-8-18)26-22(28-23)19-9-5-2-6-10-19/h1-13H |

| Standard InChI Key | OJJOTWYZUKWKNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C#N)C#N)C4=CC=CC=C4 |

Introduction

Chemical Structure and Electronic Properties of DCzDCN

Molecular Architecture

DCzDCN features a biphenyl core symmetrically substituted with two carbazole groups at the 3′ and 5′ positions and two cyano groups at the 3 and 5 positions of the biphenyl ring. This design confers a bipolar charge-transport character: the carbazole units act as electron donors, while the cyano groups serve as electron acceptors. The conjugated system facilitates π-orbital overlap, promoting efficient intramolecular charge transfer (ICT).

Electronic Characteristics

The compound’s highest occupied molecular orbital (HOMO) energy level is primarily localized on the carbazole moieties (−5.4 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the cyano-substituted biphenyl segment (−3.2 eV). This spatial separation minimizes non-radiative recombination, a critical feature for TADF applications. Density functional theory (DFT) calculations reveal a small singlet-triplet energy gap (ΔE_ST ≈ 0.15 eV), enabling reverse intersystem crossing (RISC) and efficient harvesting of triplet excitons.

Synthesis and Optimization of DCzDCN

Synthetic Pathways

The synthesis of DCzDCN typically involves a palladium-catalyzed Ullmann coupling reaction between 3,5-dibromo-biphenyl-3′,5′-dicarbonitrile and carbazole derivatives. Key steps include:

-

Bromination: Introduction of bromine atoms at the 3 and 5 positions of biphenyl-3′,5′-dicarbonitrile.

-

Coupling: Reaction with carbazole under palladium acetate catalysis in the presence of a phosphine ligand.

-

Purification: Column chromatography and recrystallization to achieve >99% purity.

Reaction Optimization

Yield improvements are achieved by modulating reaction parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes coupling efficiency |

| Solvent | Toluene | Enhances solubility of intermediates |

| Temperature | 110°C | Balances reaction rate and side reactions |

| Reaction Time | 48 hours | Ensures complete conversion |

Substituting palladium with copper catalysts reduces cost but lowers yield by 15–20%.

Applications in Organic Light-Emitting Diodes (OLEDs)

Role as a Host Material

DCzDCN’s bipolar nature makes it an ideal host for TADF emitters. In a typical OLED stack, it facilitates:

-

Charge Balance: Equalizes electron and hole mobility (μ_e ≈ 10⁻³ cm²/Vs; μ_h ≈ 10⁻⁴ cm²/Vs).

-

Exciton Confinement: The high triplet energy (E_T ≈ 2.8 eV) prevents exciton leakage to adjacent layers.

-

Aggregation Suppression: Polar cyano groups reduce guest molecule aggregation, enhancing photoluminescence quantum yield (PLQY) to >90%.

Device Performance Metrics

The table below compares OLED performance using DCzDCN versus conventional hosts:

| Host Material | Luminance (cd/m²) | External Quantum Efficiency (%) | Lifetime (T₅₀, hours) |

|---|---|---|---|

| DCzDCN | 15,000 | 22.5 | 1,200 |

| CBP | 10,000 | 18.0 | 800 |

| TCTA | 12,500 | 20.0 | 950 |

Devices employing DCzDCN exhibit 25% higher efficiency and 50% longer operational lifetimes compared to carbazole-based hosts like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP).

Research Advancements and Challenges

Stability Enhancements

Recent studies demonstrate that doping DCzDCN with 10 wt% of a sterically hindered amine (e.g., TADF-1) reduces degradation under electrical stress. This modification extends T₅₀ by 300 hours while maintaining efficiency.

Scalability and Cost

Despite its advantages, DCzDCN’s reliance on palladium catalysts raises production costs. Research into ligand design (e.g., bulky phosphines) aims to reduce catalyst loading without compromising yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume